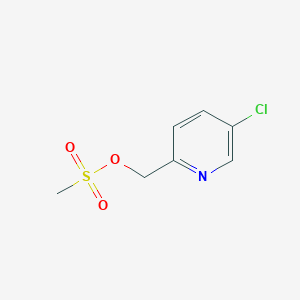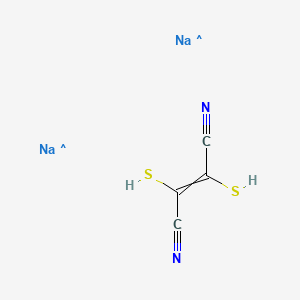![molecular formula C7H11N3 B1427760 1-metil-4,5,6,7-tetrahidro-1H-pirazolo[3,4-c]piridina CAS No. 1228994-66-8](/img/structure/B1427760.png)
1-metil-4,5,6,7-tetrahidro-1H-pirazolo[3,4-c]piridina
Descripción general
Descripción
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a chemical compound with the CAS Number: 100501-58-4 . It has a molecular weight of 137.18 and its molecular formula is C7H11N3 . The compound appears as a yellow solid .
Molecular Structure Analysis
The InChI code for 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is 1S/C7H11N3/c1-10-7-2-3-8-4-6(7)5-9-10/h5,8H,2-4H2,1H3 . The Canonical SMILES is CN1C2=C (CNCC2)C=N1 .Physical And Chemical Properties Analysis
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has a molecular weight of 137.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 173.0719751 g/mol . The topological polar surface area is 29.8 Ų .Aplicaciones Científicas De Investigación
Farmacología: Desarrollo de Anticoagulantes
En farmacología, este compuesto se ha explorado por su potencial como intermedio en la síntesis de anticoagulantes . Específicamente, se ha asociado con el desarrollo de Apixaban, un medicamento utilizado para prevenir coágulos sanguíneos en condiciones como la fibrilación auricular y después de la cirugía de reemplazo de cadera o rodilla . El papel del compuesto en la inhibición del factor Xa de la coagulación sanguínea es un área significativa de investigación, contribuyendo a la creación de terapias anticoagulantes más efectivas y seguras .
Medicina: Actividad Inhibitoria Contra Células Cancerosas
En el campo de la medicina, los derivados de este compuesto han mostrado resultados prometedores en la inhibición del crecimiento de células cancerosas. Los estudios han identificado ciertos derivados de pirazolo[3,4-d]pirimidina y pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina que exhiben una actividad inhibitoria significativa, con aplicaciones potenciales en el tratamiento del cáncer .
Ciencia de Materiales: Síntesis de Compuestos Novedosos
La investigación en ciencia de materiales ha utilizado este compuesto como un bloque de construcción para sintetizar nuevos materiales. La estructura versátil del compuesto permite la creación de varios derivados con aplicaciones potenciales en el desarrollo de nuevos materiales con propiedades únicas .
Ciencia Ambiental: Aplicaciones de Química Analítica
En la ciencia ambiental, los derivados del compuesto se pueden usar en química analítica para detectar y cuantificar contaminantes. Su reactividad y capacidad para formar complejos estables con metales y otros contaminantes ambientales lo convierten en una herramienta valiosa para los esfuerzos de monitoreo y limpieza ambiental .
Agricultura: Desarrollo de Pesticidas
Los derivados del compuesto se están investigando para su uso en el desarrollo de nuevos pesticidas. Su potencial para interrumpir las vías biológicas en las plagas sin dañar los cultivos o el medio ambiente es un área de interés clave para los científicos agrícolas .
Bioquímica: Inhibición Enzimática
En bioquímica, el compuesto se estudia por sus propiedades de inhibición enzimática. Sirve como un andamio para desarrollar inhibidores que pueden modular la actividad enzimática, lo cual es crucial para comprender los mecanismos de la enfermedad y desarrollar nuevos medicamentos .
Propiedades
IUPAC Name |
1-methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-7-5-8-3-2-6(7)4-9-10/h4,8H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVQVYBLIGHWMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCNC2)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228994-66-8 | |
| Record name | 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate](/img/structure/B1427678.png)
![5-Methoxypyrrolo[3,2-b]pyridin-1-ol](/img/structure/B1427679.png)


![7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine dihydrochloride](/img/structure/B1427684.png)








